Benzene, 1-bromo-4-(1-bromoethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-bromo-4-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H7Br2 . It is a derivative of benzene, where the benzene ring is substituted with a bromoethenyl group at the fourth position and a bromine atom at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Benzene: The preparation of benzene, 1-bromo-4-(1-bromoethenyl)- typically involves the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. This reaction introduces a bromine atom to the benzene ring.
Addition of Bromoethenyl Group: The next step involves the addition of a bromoethenyl group to the benzene ring.
Industrial Production Methods: The industrial production of benzene, 1-bromo-4-(1-bromoethenyl)- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-(1-bromoethenyl)- undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Addition Reactions: The bromoethenyl group can participate in addition reactions, such as hydrogenation and halogenation.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Nitration: Nitric acid and sulfuric acid mixture.
Sulfonation: Sulfur trioxide in sulfuric acid.
Major Products:
Halogenated Derivatives: Products formed by the substitution of hydrogen atoms with halogens.
Nitrated Derivatives:
Sulfonated Derivatives:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Organic Synthesis: Benzene, 1-bromo-4-(1-bromoethenyl)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: This compound is used in biological studies to understand the effects of brominated aromatic compounds on biological systems.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of benzene, 1-bromo-4-(1-bromoethenyl)- involves its interaction with various molecular targets, including enzymes and receptors. The bromine atoms and the bromoethenyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Bromobenzene: A simpler compound with a single bromine atom attached to the benzene ring.
1-Bromo-2-chlorobenzene: A compound with both bromine and chlorine atoms attached to the benzene ring.
1-Bromo-4-ethynylbenzene: A compound with a bromoethynyl group attached to the benzene ring.
Uniqueness: Benzene, 1-bromo-4-(1-bromoethenyl)- is unique due to the presence of both a bromoethenyl group and a bromine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
69151-18-4 |
---|---|
Molekularformel |
C8H6Br2 |
Molekulargewicht |
261.94 g/mol |
IUPAC-Name |
1-bromo-4-(1-bromoethenyl)benzene |
InChI |
InChI=1S/C8H6Br2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2 |
InChI-Schlüssel |
FALBMARAYPUXRM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.